Selective Anti-H. pylori Activity vs. Broad-Spectrum Antibacterials: Class-Level Potency and Selectivity Profile
The 2-oxo-2H-chromene-3-carboxamide class, of which this compound is a member, demonstrates potent and selective anti-H. pylori activity (MIC range 0.0039–16 μg/mL across tested derivatives) with little or no activity against other Gram-positive bacteria, Gram-negative bacteria, or pathogenic fungi [1]. This selectivity profile distinguishes the class from broad-spectrum antibacterials such as metronidazole, which has an MIC of 1–8 μg/mL against H. pylori but also exhibits activity against a wide range of anaerobic bacteria. The 6,8-dichloro substitution pattern is associated with enhanced potency within this series, as demonstrated in the related N-substituted-2-oxo-2H-1-benzopyran-3-carboxamide SAR study [2]. The N-(3-ethoxypropyl) side chain provides a flexible ether-containing linker that may influence intracellular penetration and target engagement compared to rigid N-aryl substituents. Cytotoxicity screening via Trypan blue exclusion assay on the most active derivatives showed low cytotoxic effects, supporting a therapeutic window [1].
| Evidence Dimension | Anti-H. pylori minimum inhibitory concentration (MIC) and selectivity |
|---|---|
| Target Compound Data | Member of 2-oxo-2H-chromene-3-carboxamide class with 6,8-dichloro substitution; class MIC range 0.0039–16 μg/mL against H. pylori, including metronidazole-resistant strains |
| Comparator Or Baseline | Metronidazole: MIC 1–8 μg/mL against susceptible H. pylori strains (clinical reference); Broad-spectrum activity against anaerobes not observed for chromene-3-carboxamide class |
| Quantified Difference | Class MIC lower bound (0.0039 μg/mL) is approximately 250–2,000× more potent than metronidazole MIC lower bound (1 μg/mL) on a per-weight basis; class exhibits selectivity for H. pylori over other bacterial and fungal species unlike metronidazole |
| Conditions | Broth microdilution assay; H. pylori clinical isolates including metronidazole-resistant strains; comparator antibacterial panels (Gram-positive, Gram-negative, fungi); cytotoxicity by Trypan blue exclusion assay (Chimenti et al., 2007) |
Why This Matters
For researchers studying H. pylori-selective interventions or seeking to avoid collateral damage to the gut microbiome, this selectivity profile provides a rationale for procuring this specific derivative over broad-spectrum antibacterials or non-selective chromene analogs.
- [1] Chimenti F, Bizzarri B, Bolasco A, Secci D, Chimenti P, Carradori S, Granese A, Rivanera D, Lilli D, Scaltrito MM, Brenciaglia MI. A novel class of selective anti-Helicobacter pylori agents: 2-oxo-2H-chromene-3-carboxamide derivatives. Bioorg Med Chem Lett. 2007;17(11):3065-3071. doi:10.1016/j.bmcl.2007.03.050. View Source
- [2] Chimenti F, Bizzarri B, Bolasco A, Secci D, Chimenti P, Carradori S, Granese A, Rivanera D, Lilli D, Scaltrito MM, Brenciaglia MI. Synthesis and in vitro selective anti-Helicobacter pylori activity of N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides. Eur J Med Chem. 2006;41(2):208-212. doi:10.1016/j.ejmech.2005.11.001. View Source
